3-Hydroxyglutaric acid

Catalog No.
S593884
CAS No.
638-18-6
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyglutaric acid

CAS Number

638-18-6

Product Name

3-Hydroxyglutaric acid

IUPAC Name

3-hydroxypentanedioic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

ZQHYXNSQOIDNTL-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-Hydroxy-pentanedioic Acid; 2,4-Dideoxypentaric Acid; β-Hydroxyglutaric Acid;

Canonical SMILES

C(C(CC(=O)O)O)C(=O)O

The exact mass of the compound 3-Hydroxyglutaric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. It belongs to the ontological category of 3-hydroxy carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxyglutaric acid (CAS: 638-18-6) is a five-carbon dicarboxylic acid featuring a beta-hydroxyl group, serving as a critical high-value standard in clinical metabolomics and a versatile prochiral building block in asymmetric synthesis. Physically, it is a stable crystalline solid with a melting point of 94–96°C and exhibits excellent solubility in water and polar organic solvents such as DMF and DMSO (up to 30 mg/mL) . In procurement contexts, it is primarily sourced as an analytical reference material for diagnosing glutaryl-CoA dehydrogenase (GCDH) deficiency and as a precursor for biocatalytic desymmetrization workflows [1]. Unlike highly reactive keto-acids, its stable hydroxylated structure ensures reproducible performance in both long-term diagnostic panels and multi-step pharmaceutical syntheses.

Generic substitution of 3-hydroxyglutaric acid with closely related analogs fundamentally compromises both diagnostic accuracy and synthetic viability. In clinical metabolomics, substituting with the parent compound, glutaric acid, fails because glutaric acid excretion can be highly variable or even normal in 'low-excretor' patients, leading to unacceptable false-negative diagnostic rates [1]. In organic synthesis, substituting with the positional isomer 2-hydroxyglutaric acid is ineffective because 2-hydroxyglutaric acid is an alpha-hydroxy acid with inherent chirality, whereas 3-hydroxyglutaric acid possesses a plane of symmetry. This prochiral nature is the exact structural feature required for enzymatic desymmetrization to yield highly enantiopure building blocks for pharmaceutical side chains [2].

Diagnostic Sensitivity in Metabolomic Screening

In the diagnosis of Glutaric Aciduria Type I (GA-1), 3-hydroxyglutaric acid provides absolute diagnostic specificity compared to glutaric acid. While glutaric acid levels can remain normal in up to 20% of GA-1 patients (low excretors), 3-hydroxyglutaric acid is consistently elevated by approximately 100-fold in plasma and cerebrospinal fluid across all patient phenotypes [1]. This massive, reliable accumulation makes it the mandatory target analyte for newborn screening panels, where reliance on glutaric acid alone would result in critical false negatives[2].

Evidence DimensionBiomarker elevation and diagnostic sensitivity
Target Compound Data3-Hydroxyglutaric acid: ~100-fold elevation, consistent in low-excretor phenotypes
Comparator Or BaselineGlutaric acid: Variable excretion, normal in up to 20% of cases
Quantified DifferenceNear 100% diagnostic sensitivity for 3-HGA vs. <80% for glutaric acid in low-excretor populations
ConditionsLC-MS/MS or GC-MS metabolomic profiling of urine/plasma

Procurement of 3-HGA as a primary standard is essential for formulating accurate diagnostic kits that eliminate false-negative risks in metabolic screening.

Prochiral Desymmetrization for Asymmetric Synthesis

3-Hydroxyglutaric acid and its esters serve as ideal prochiral substrates for enzymatic desymmetrization, a capability absent in non-hydroxylated or inherently chiral analogs. When subjected to hemihydrolysis using bacterial esterases or pig liver esterase, 3-hydroxyglutarate diesters yield (R)- or (S)-monoesters with excellent enantioselectivity (>95% enantiomeric excess) and high scalability [1]. Glutaric acid cannot undergo this process due to its lack of a functional handle, and 2-hydroxyglutaric acid is already chiral. This efficient desymmetrization establishes 3-hydroxyglutaric acid as a superior precursor for synthesizing complex chiral targets like statin side chains and lipstatin [2].

Evidence DimensionEnantioselective monoester yield via biocatalysis
Target Compound Data3-Hydroxyglutaric acid (as diester): >95% ee via enzymatic hemihydrolysis
Comparator Or BaselineGlutaric acid: 0% (incapable of desymmetrization); 2-HGA: N/A (already chiral)
Quantified DifferenceProvides direct access to highly pure (>95% ee) chiral building blocks from a symmetrical precursor
ConditionsBiphasic enzymatic hydrolysis using industrial esterases

Enables highly efficient, scalable, and cost-effective procurement of chiral pharmaceutical intermediates compared to multi-step asymmetric synthesis.

Specific NMDA Receptor Agonism in Neurotoxicity Models

For in vitro modeling of metabolic encephalopathy, 3-hydroxyglutaric acid acts as a specific, direct metabotoxin. It functions as a weak agonist at the N-methyl-D-aspartate (NMDA) receptor, directly inducing excitotoxicity and oxidative stress in striatal neurons. While glutaric acid also contributes to toxicity, 3-hydroxyglutaric acid's structural mimicry of glutamate allows it to specifically trigger NMDA-mediated pathways, making it the preferred agent for screening neuroprotective compounds like IGF-1 and FGF-2 in striatal cultures .

Evidence DimensionReceptor-mediated excitotoxicity mechanism
Target Compound Data3-Hydroxyglutaric acid: Direct NMDA receptor agonist causing targeted striatal damage
Comparator Or BaselineGlutaric acid: Broader, less specific receptor interaction profile
Quantified DifferenceSpecific induction of NMDA-mediated excitotoxic cascades required for accurate GA-1 disease modeling
ConditionsIn vitro striatal neuronal cultures

Researchers must procure 3-HGA to accurately replicate the exact neurotoxic mechanisms of GA-1 for drug screening assays.

Quantitative Standards for Newborn Metabolic Screening

Due to its ~100-fold elevation in affected patients and its presence even in low-excretor phenotypes, 3-hydroxyglutaric acid is the mandatory primary analytical standard for LC-MS/MS diagnostic panels targeting Glutaric Aciduria Type I [1].

Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates

The prochiral symmetry of 3-hydroxyglutaric acid allows it to be esterified and subjected to enzymatic desymmetrization, making it a highly efficient starting material for the synthesis of statin side chains, lipstatin precursors, and GABOB [2].

In Vitro Screening of Neuroprotective Therapeutics

Because it acts as a direct NMDA receptor agonist, 3-hydroxyglutaric acid is utilized in striatal neuronal cultures to induce specific excitotoxic damage, providing a validated model for screening neuroprotective agents like IGF-1 and FGF-2 .

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

148.03717335 Da

Monoisotopic Mass

148.03717335 Da

Heavy Atom Count

10

Appearance

Assay:≥95%A crystalline solid

UNII

C3FG9S37DY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

638-18-6

Wikipedia

3-hydroxyglutaric acid

Dates

Last modified: 08-15-2023

Explore Compound Types